meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride
Brand Name: Vulcanchem
CAS No.: 182210-68-0
VCID: VC0062607
InChI: InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2
SMILES: CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.C[Si]C.[Cl-].[Cl-].[Zr]
Molecular Formula: C22H25Cl2SiZr-3
Molecular Weight: 479.65

meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride

CAS No.: 182210-68-0

Cat. No.: VC0062607

Molecular Formula: C22H25Cl2SiZr-3

Molecular Weight: 479.65

* For research use only. Not for human or veterinary use.

meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride - 182210-68-0

Specification

CAS No. 182210-68-0
Molecular Formula C22H25Cl2SiZr-3
Molecular Weight 479.65
Standard InChI InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2
SMILES CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.C[Si]C.[Cl-].[Cl-].[Zr]

Introduction

Chemical Identity and Basic Properties

Meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride is a metallocene complex featuring a zirconium center coordinated with two indenyl ligands bridged by a dimethylsilyl group, along with two chloride ligands. This compound belongs to a class of organometallic catalysts extensively utilized in polymerization reactions, particularly for olefin polymerization.

ParameterValueSource
CAS Registry Number182210-68-0
Molecular FormulaC22H22Cl2SiZr
Alternative FormulaC22H25Cl2SiZr-3
Molecular Weight476.6 g/mol
Alternative Weight479.65 g/mol
PubChem CID92043291
MDL NumberMFCD00672122

Nomenclature and Synonyms

The compound is known by several systematic and alternative names in chemical literature and commercial catalogues:

  • Meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride

  • Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride

  • Meso-dimethylsilylenebis(2-methyli-indenyl)zirconium(IV) dichloride

It is important to note that the prefix "meso" specifically denotes the stereochemical configuration of this compound, distinguishing it from its racemic isomer.

Structural Characteristics

The structural features of meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride are crucial to understanding its catalytic properties and behavior in chemical reactions.

Molecular Structure

The compound consists of a zirconium(IV) metal center coordinated to two 2-methylindenyl ligands that are connected through a dimethylsilyl bridge, forming a dimethylsilylene bridge between the two indenyl groups. Two chloride ligands complete the coordination sphere around the zirconium atom. The compound's meso stereochemistry refers to the specific spatial arrangement of the methylindenyl groups relative to the plane containing the zirconium and silicon atoms .

Stereochemistry and Isomerism

The stereochemical designation "meso" is of particular importance for this compound. In metallocene chemistry, ansa-zirconocene complexes can exist in two stereoisomeric forms: racemic (rac) and meso. The difference between these isomers lies in the spatial orientation of the indenyl ligands:

  • In the meso isomer, the two indenyl groups are positioned symmetrically relative to the plane containing the bridge and the metal center.

  • In the racemic form, the indenyl groups are positioned asymmetrically, creating a chiral molecule .

The stereospecific configuration significantly influences the compound's catalytic activity, with stereochemistry playing a crucial role in determining polymerization behavior. Typically, meso metallocenes display lower activities than their racemic analogues in polymerization processes, though exceptions have been observed in specific cases with different substitution patterns .

Structural Representation

The structural formula can be represented through various notations, including:

  • InChI: InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c21-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h22-7H,1H3;1-2H3;21H;/q2-1;;;;/p-2

  • SMILES: CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.C[Si]C.[Cl-].[Cl-].[Zr]

These notations provide standardized representations of the compound's molecular structure for database searches and computational studies.

Physical and Chemical Properties

The physical and chemical properties of meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride determine its behavior in various environments and its suitability for specific applications.

Chemical Reactivity

The chemical reactivity of this zirconocene is characterized by:

  • Susceptibility to activation by methylaluminoxane (MAO) for catalytic applications.

  • Reactivity with water and oxygen, necessitating handling under inert atmospheres.

  • Potential for conversion to other derivatives through substitution of the chloride ligands.

Applications in Catalysis

Meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride finds its primary application in catalysis, particularly in olefin polymerization processes.

Olefin Polymerization

This metallocene complex serves as a precatalyst in the polymerization of olefins such as ethylene, propylene, and their copolymerization with α-olefins like 1-hexene. Some key aspects of its catalytic behavior include:

  • Activation through methylaluminoxane (MAO) to create the active cationic species.

  • Influence of the meso stereochemistry on catalytic activity and polymer properties.

  • Potential application in producing polyolefins with controlled molecular weight distribution (MWD) and comonomer incorporation .

Catalyst Immobilization

For industrial applications, metallocene catalysts are often immobilized on solid supports such as silica to improve handling properties and catalytic performance. The supported versions of metallocenes maintain their stereochemical influence on polymerization processes, with variations in activity and polymer properties compared to their homogeneous counterparts .

Comparison with Related Compounds

Understanding the differences between meso-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride and related metallocene compounds provides valuable context for its properties and applications.

Comparison with Racemic Isomer

The racemic isomer (rac-dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride) differs from the meso form primarily in its stereochemical configuration, leading to different catalytic behaviors:

  • The racemic isomer typically exhibits higher catalytic activity in olefin polymerization.

  • Polymers produced by racemic catalysts often have higher molecular weights compared to those from meso catalysts.

  • Separation of these isomers is important for controlling polymer properties in industrial applications .

Related Metallocene Structures

Other related metallocene structures include:

  • Compounds with different bridge types (e.g., ethylene instead of dimethylsilyl)

  • Structures with different substituents on the indenyl rings

  • Metallocenes containing different metals (e.g., hafnium, titanium) instead of zirconium

These structural variations influence properties such as solubility, thermal stability, and catalytic behavior in polymerization reactions.

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